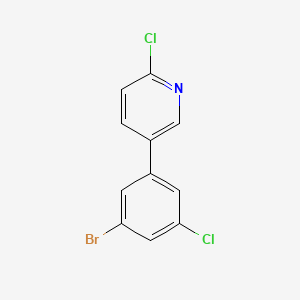
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a chloropyridine moiety. The compound’s unique structure makes it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-5-chlorophenyl)-2-chloropyridine typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of 2-chloropyridine using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced separation techniques are often employed to enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-5-chlorophenyl)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, affecting their function and activity. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine: Unique due to the presence of both bromine and chlorine atoms on the phenyl ring and the chloropyridine moiety.
3-Bromo-5-chlorophenyl)(morpholino)methanone: Contains a morpholine ring instead of a pyridine ring.
3-Bromo-5-chlorosalicylaldehyde: Features a salicylaldehyde moiety instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific halogenation pattern and the presence of both a phenyl and pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H6BrCl2N |
|---|---|
Peso molecular |
302.98 g/mol |
Nombre IUPAC |
5-(3-bromo-5-chlorophenyl)-2-chloropyridine |
InChI |
InChI=1S/C11H6BrCl2N/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H |
Clave InChI |
UKFIAULFUVFBLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=CC(=CC(=C2)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






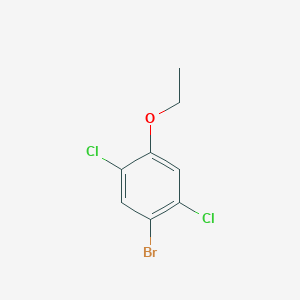
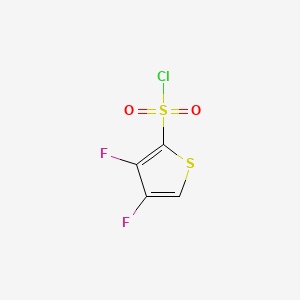

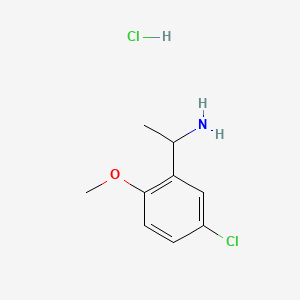


![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
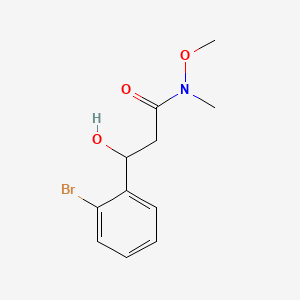
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)

